N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide
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Overview
Description
“N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a chlorobenzyl group and a hydrazinecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring. The chlorobenzyl group is a benzene ring with a chlorine atom and a methyl group attached. The hydrazinecarboxamide group contains a hydrazine functional group attached to a carboxamide .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The indole group is aromatic and relatively stable but can undergo electrophilic substitution. The chlorobenzyl group could undergo nucleophilic substitution reactions. The hydrazinecarboxamide group could participate in a variety of reactions, including condensation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of conjugation would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Anti-allergic Activities
A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Cytotoxic Activity
3- [ (4-Substitutedpiperazin-1-yl) methyl]-1 H -indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity . The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(1-methylindol-3-yl)butanoylamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-26-14-16(18-6-2-3-7-19(18)26)5-4-8-20(27)24-25-21(28)23-13-15-9-11-17(22)12-10-15/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMMFXJGIDLWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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